molecular formula C20H18O6 B1651583 Gancaonin L CAS No. 129145-50-2

Gancaonin L

Cat. No. B1651583
M. Wt: 354.4 g/mol
InChI Key: WSOHPJFMARQRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gancaonin L is an isoflavone that can be isolated from the roots of Glycyrrhiza glabra . It exhibits significant PPAR-γ ligand-binding activity , which suggests it could be used for anti-diabetes and anti-obesity research .


Synthesis Analysis

Gancaonin L is a naturally occurring compound that can be isolated from the aerial parts of Glycyrrhiza uralensis . The exact synthesis process is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of Gancaonin L is C20H18O6 . Its average mass is 354.353 Da and its monoisotopic mass is 354.110352 Da .


Physical And Chemical Properties Analysis

Gancaonin L has a molecular weight of 354.35 . It is an achiral compound with no defined stereocenters .

Scientific Research Applications

Anti-Inflammatory Applications

  • Gancaonin N , a related compound, demonstrates significant anti-inflammatory properties, particularly in treating acute pneumonia. It inhibits the production of pro-inflammatory cytokines and reduces MAPK signaling pathway phosphorylation and NF-κB nuclear translocation in vitro, suggesting potential for treating inflammatory diseases (Ko et al., 2021).

Monoamine Oxidase Inhibition

  • Gancaonin A, another related compound, has been found to inhibit monoamine oxidase (MAO), particularly MAO-B, indicating potential use in treating neurological disorders like depression (Han et al., 2005).

Antibacterial Properties

  • Certain compounds from Glycyrrhiza uralensis, which includes gancaonin G, exhibit potent antibacterial activity against bacteria like Streptococcus mutans, suggesting potential applications in treating bacterial infections (He et al., 2006).

Anticancer Properties

  • Licorice, which contains various gancaonin compounds, has shown anticancer properties through inhibition of cancer cell proliferation and induction of apoptosis. These effects are mediated by triterpene saponins and flavonoids, offering insights for cancer treatment and research (Tang et al., 2015).

Impact on Gut Microbiota

  • Gancao, which includes gancaonin compounds, can affect gut microbiota diversity and related metabolic functions, indicating potential implications in herbal medicine formulations (Yu et al., 2018).

Pharmacokinetic Modulation

  • Gancao is known to influence the pharmacokinetics of co-administered traditional Chinese medicines, potentially altering drug solubility, permeability, distribution, and metabolism (Li et al., 2019).

Future Directions

Research on Gancaonin L is still in its early stages. Future studies could focus on further elucidating its mechanism of action, potential therapeutic applications, and safety profile. Additionally, research could also explore its synthesis in the lab for large-scale production .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17(24)18-19(25)13(9-26-20(12)18)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHPJFMARQRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318215
Record name Gancaonin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gancaonin L

CAS RN

129145-50-2
Record name Gancaonin L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129145-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gancaonin L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gancaonin L
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XEX66S4H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 192 °C
Record name Gancaonin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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